N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10993793
InChI: InChI=1S/C15H11F2N5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C15H11F2N5OS
Molecular Weight: 347.3 g/mol

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC10993793

Molecular Formula: C15H11F2N5OS

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide -

Specification

Molecular Formula C15H11F2N5OS
Molecular Weight 347.3 g/mol
IUPAC Name N-(3,4-difluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C15H11F2N5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)
Standard InChI Key FMZNEUBNXALYMY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide integrates three key components:

  • N-(3,4-Difluorophenyl) Group: A benzene ring substituted with fluorine atoms at the 3rd and 4th positions, enhancing electronegativity and influencing molecular interactions .

  • Sulfanyl Bridge (-S-): A sulfur atom linking the acetamide backbone to the tetrazole ring, contributing to conformational flexibility and redox activity.

  • 1-Phenyl-1H-Tetrazol-5-yl Group: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric properties and metabolic stability .

Table 1: Theoretical Molecular Properties

PropertyValue
Molecular FormulaC15_{15}H12_{12}F2_2N5_5OS
Molecular Weight347.36 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide O, tetrazole N, F)
Topological Polar Surface Area109 Ų

These properties are derived from structural analogs, such as (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone and N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which share functional groups critical to reactivity and solubility.

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions, leveraging methodologies observed in analogous acetamide derivatives:

Step 1: Preparation of Chloroacetamide Intermediate

N-(3,4-difluorophenyl)chloroacetamide is synthesized via nucleophilic acyl substitution, where 3,4-difluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

Step 2: Thiolation Reaction

The chloroacetamide intermediate undergoes a thiolation reaction with 1-phenyl-1H-tetrazole-5-thiol. This step typically employs polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to facilitate sulfur nucleophile attack.

Step 3: Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final compound. Structural confirmation is achieved through 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry .

Physicochemical Properties

While experimental data for this specific compound are scarce, inferences are drawn from structurally related molecules:

Solubility

  • Polar Solvents: Moderate solubility in DMSO (20–30 mg/mL) due to the amide and tetrazole groups .

  • Nonpolar Solvents: Limited solubility in hexane or toluene (<1 mg/mL).

Stability

  • Thermal Stability: Decomposition above 200°C, consistent with acetamide derivatives .

  • Photostability: Susceptible to UV-induced degradation of the tetrazole ring, necessitating storage in amber glass .

Research Gaps and Future Directions

  • Pharmacological Profiling: In vitro assays to evaluate kinase inhibition or antimicrobial activity.

  • Crystallographic Studies: X-ray diffraction to resolve three-dimensional conformation and intermolecular interactions.

  • Structure-Activity Relationships: Modifications to the difluorophenyl or tetrazole groups to optimize bioavailability.

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